molecular formula C12H12N2OS B2830816 N-(2-(thiophen-3-yl)ethyl)picolinamide CAS No. 1197563-47-5

N-(2-(thiophen-3-yl)ethyl)picolinamide

Cat. No.: B2830816
CAS No.: 1197563-47-5
M. Wt: 232.3
InChI Key: OFYJYAAVDSEEKJ-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)picolinamide is a compound that features a thiophene ring and a picolinamide moiety Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while picolinamide is derived from picolinic acid, a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)picolinamide typically involves the reaction of 2-(thiophen-3-yl)ethylamine with picolinic acid or its derivatives. One common method is the condensation reaction, where the amine group of 2-(thiophen-3-yl)ethylamine reacts with the carboxylic acid group of picolinic acid to form the amide bond. This reaction often requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)picolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the picolinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(thiophen-3-yl)ethyl)picolinamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and applications compared to its analogs .

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-12(11-3-1-2-6-13-11)14-7-4-10-5-8-16-9-10/h1-3,5-6,8-9H,4,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYJYAAVDSEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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